![molecular formula C20H13FN2OS B5751081 N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide](/img/structure/B5751081.png)
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide, also known as FSN, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FSN belongs to the class of thiazole-containing compounds, which have been found to exhibit a wide range of biological activities, including anti-inflammatory, antibacterial, antifungal, and anticancer properties.
Wirkmechanismus
The mechanism of action of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cell proliferation, inflammation, and oxidative stress. This compound has been found to inhibit the activity of several enzymes, including PI3K, Akt, mTOR, and NF-κB, which are all involved in these processes.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that this compound inhibits the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. This compound has also been found to inhibit the production of pro-inflammatory cytokines and to reduce oxidative stress in animal models of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide is its potent anticancer activity against a wide range of cancer cell lines. This compound has also been found to exhibit anti-inflammatory and neuroprotective properties, which make it a promising candidate for the treatment of neurodegenerative diseases. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research on N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide. One of the most promising directions is the development of this compound-based drugs for the treatment of cancer and neurodegenerative diseases. Another direction is the optimization of the synthesis method to increase the yield and purity of this compound. Finally, further studies are needed to fully understand the mechanism of action of this compound and to identify potential side effects and toxicity.
Synthesemethoden
The synthesis of N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide involves a multi-step process that starts with the reaction of 4-fluoroaniline and 2-bromoacetyl bromide to form 4-fluoro-N-(2-bromoacetyl)aniline. This intermediate is then reacted with thioacetamide to form 4-fluoro-N-(2-thioxo-1,3-thiazolidin-4-yl)aniline. Finally, this compound is reacted with 1-naphthoic acid to yield this compound. The overall yield of this compound is around 45%, and the purity of the compound can be increased by recrystallization.
Wissenschaftliche Forschungsanwendungen
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-naphthamide has been extensively studied for its potential therapeutic applications. One of the most promising applications of this compound is in the treatment of cancer. Several studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer cells. This compound has been found to induce cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, including the PI3K/Akt/mTOR pathway, the MAPK/ERK pathway, and the NF-κB pathway.
In addition to its anticancer activity, this compound has also been found to exhibit anti-inflammatory and neuroprotective properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce oxidative stress in animal models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2OS/c21-15-10-8-14(9-11-15)18-12-25-20(22-18)23-19(24)17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMQSTGOFFLCCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
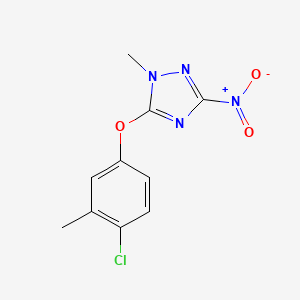
![4-chloro-3-[(4-methyl-1-piperidinyl)sulfonyl]benzoic acid](/img/structure/B5751022.png)
![3-[2-oxo-2-(2-thienyl)ethyl]-4(3H)-quinazolinone](/img/structure/B5751024.png)
![isopropyl {[4-methyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5751025.png)
![6-chloro-4-methyl-7-[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5751030.png)
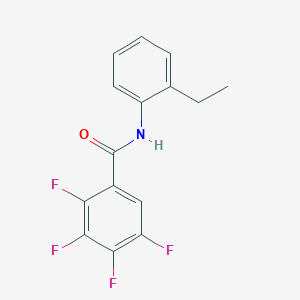
![2-{4-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-1-piperazinyl}pyrimidine](/img/structure/B5751041.png)
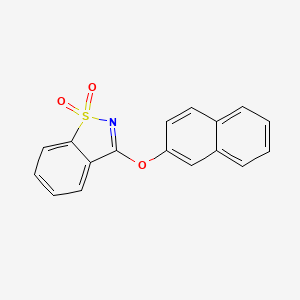
![1-{[(4-chlorobenzyl)thio]acetyl}-4-methylpiperidine](/img/structure/B5751050.png)
![2-[(4-fluorobenzyl)sulfonyl]-N-(4-fluorophenyl)acetamide](/img/structure/B5751057.png)
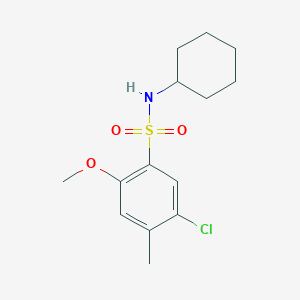
![2-ethoxy-4-{[4-(2-pyridinyl)-1-piperazinyl]methyl}phenol](/img/structure/B5751094.png)
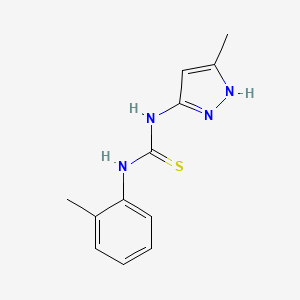
![2,3-dichlorobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5751105.png)
